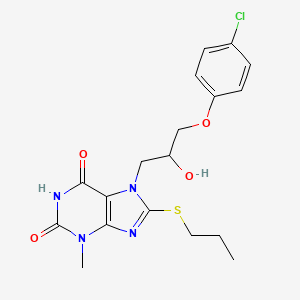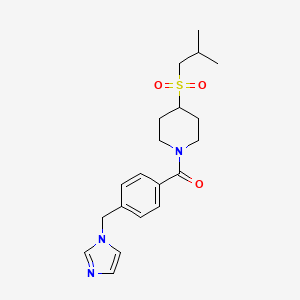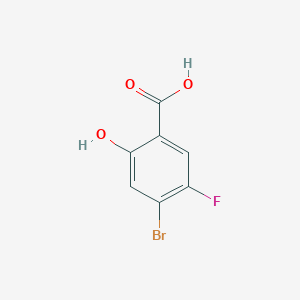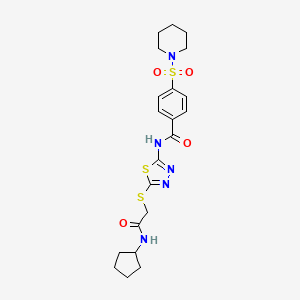![molecular formula C21H25ClN2O3S B2385718 1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448056-62-9](/img/structure/B2385718.png)
1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the halogen might make it more reactive. The compound’s melting point, boiling point, solubility, and other properties could be determined experimentally .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Researchers have developed methods for the stereoselective synthesis of disubstituted pyrrolidines and piperidines, which are crucial for producing molecules with specific three-dimensional arrangements. This is significant in the pharmaceutical industry for creating drugs with targeted effects. The intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones is a method used to achieve high cis-selectivity, indicating the potential utility of similar compounds in synthesizing structurally complex and biologically active molecules (Carretero, Arrayás, & Gracia, 1996).
Hemiaminals as Substrates for Sulfur Ylides
The reaction of phenyl-stabilized chiral sulfur ylides with hemiaminals leads to the formation of functionalized pyrrolidines with high enantioselectivity. This method shows the versatility of using sulfur ylides for synthesizing complex nitrogen-containing cycles, which could be pivotal in developing new therapeutic agents (Kokotos & Aggarwal, 2006).
Antimicrobial Activity of Heterocycles
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and their reactions with various substrates to form pyrazoles, isoxazoles, and pyrimidinethiones, showcases the chemical versatility of sulfonamido compounds. These reactions lead to molecules with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of CCR5 Receptor Antagonists
Modifications of the arylpropylpiperidine side chains in the synthesis of CCR5 receptor antagonists demonstrate the compound's role in creating molecules with potential applications in treating diseases like HIV. The balance between antiviral potency and pharmacokinetics is crucial for the development of effective therapies (Lynch et al., 2003).
Synthesis of Tetrahydropyridine Derivatives
The radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to access sulfonated tetrahydropyridine derivatives underlines the compound's potential in creating sulfonated heterocycles. These molecules may have various industrial and pharmaceutical applications due to their structural complexity and functional diversity (An & Wu, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-3-1-2-17(14-18)16-4-6-21(7-5-16)28(26,27)24-12-8-19(9-13-24)23-11-10-20(25)15-23/h1-7,14,19-20,25H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUKFQLJKHRLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)



![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)

